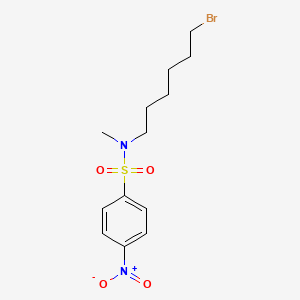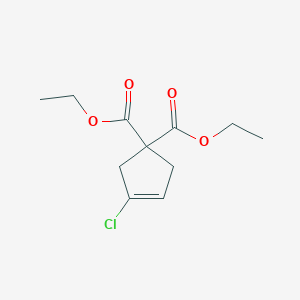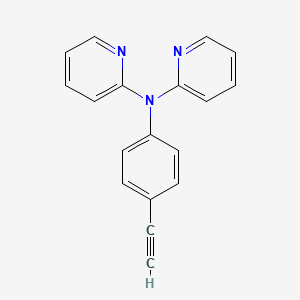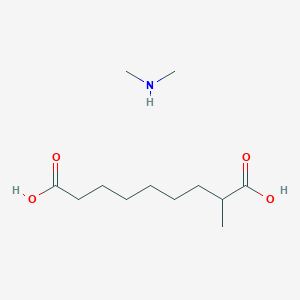
N-methylmethanamine;2-methylnonanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylmethanamine;2-methylnonanedioic acid is a compound with the molecular formula C12H25NO4 and a molecular weight of 247.33100 g/mol . . It is a combination of N-methylmethanamine and 2-methylnonanedioic acid, forming a unique structure that has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of N-methylmethanamine;2-methylnonanedioic acid involves the reaction between N-methylmethanamine and 2-methylnonanedioic acid. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product .
Analyse Chemischer Reaktionen
N-methylmethanamine;2-methylnonanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-methylmethanamine;2-methylnonanedioic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methylmethanamine;2-methylnonanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-methylmethanamine;2-methylnonanedioic acid can be compared with other similar compounds, such as:
N-methylmethanimine: A reactive molecular substance containing a methyl group attached to an imine.
Dimethylamine: A simple amine with two methyl groups attached to a nitrogen atom.
Methanimine: An imine with a simple structure, often used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to these similar compounds .
Eigenschaften
CAS-Nummer |
629597-59-7 |
|---|---|
Molekularformel |
C12H25NO4 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
N-methylmethanamine;2-methylnonanedioic acid |
InChI |
InChI=1S/C10H18O4.C2H7N/c1-8(10(13)14)6-4-2-3-5-7-9(11)12;1-3-2/h8H,2-7H2,1H3,(H,11,12)(H,13,14);3H,1-2H3 |
InChI-Schlüssel |
BUGITQQYIFJSED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCC(=O)O)C(=O)O.CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


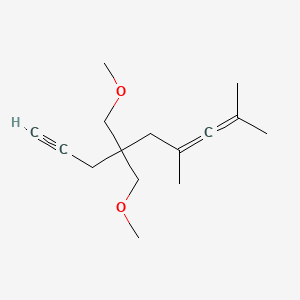
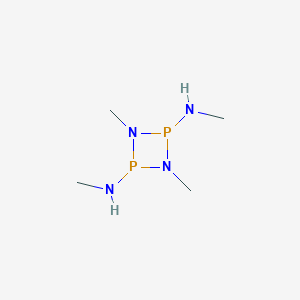




![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
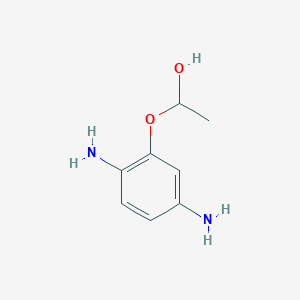
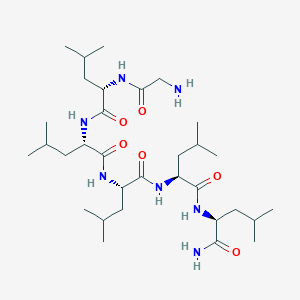
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
